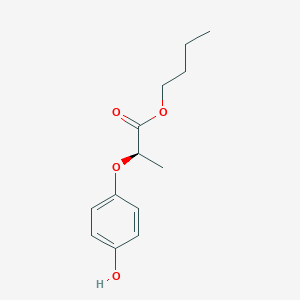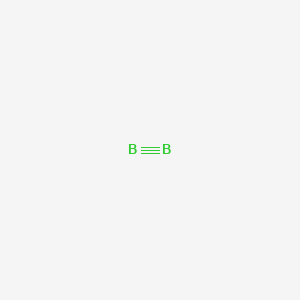
DIBORANE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DIBORANE is a chemical compound consisting of two boron atoms. It is known for its unique bonding and reactivity properties, making it a valuable compound in various chemical reactions and industrial applications. This compound compounds are often used as reagents in organic synthesis, particularly in borylation reactions, which are essential for creating boron-containing molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: DIBORANE compounds can be synthesized through several methods. One common approach involves the reaction of a metal hydride with boron halides or alkoxides. For example, the reduction of boron trifluoride (BF₃) by sodium hydride (NaH) or lithium hydride (LiH) can produce this compound (B₂H₆), a common diboron compound .
Industrial Production Methods: In industrial settings, this compound is often produced by the reduction of boron trifluoride with sodium hydride or lithium aluminium hydride (LiAlH₄). Another method involves the reaction of iodine with sodium borohydride in diglyme, which also yields this compound .
Chemical Reactions Analysis
Types of Reactions: DIBORANE compounds undergo various types of reactions, including oxidation, reduction, and substitution. For instance, this compound reacts with oxygen to form boron trioxide (B₂O₃) and water, releasing a significant amount of energy . It also reacts with alcohols to produce borate esters.
Common Reagents and Conditions: Common reagents used in reactions with diboron compounds include oxygen, alcohols, and Lewis bases. The conditions for these reactions vary, but they often involve moderate temperatures and the presence of catalysts.
Major Products: The major products formed from reactions involving diboron compounds include boron trioxide, borate esters, and various boron-containing organic molecules .
Scientific Research Applications
DIBORANE compounds have a wide range of applications in scientific research. In chemistry, they are used as reagents in borylation reactions, which are crucial for synthesizing boron-containing molecules. These reactions are essential for creating pharmaceuticals, agrochemicals, and materials for electronic devices .
In biology and medicine, diboron compounds are being explored for their potential use in drug delivery systems and as therapeutic agents. Their unique reactivity and ability to form stable complexes with various biomolecules make them promising candidates for medical applications .
In industry, diboron compounds are used in the production of boron-containing polymers, which have applications in coatings, adhesives, and sealants. They are also used in the manufacture of boron-doped semiconductors, which are essential components of electronic devices .
Mechanism of Action
The mechanism of action of diboron compounds involves their ability to form stable complexes with various molecules. This is primarily due to the unique bonding properties of boron atoms, which can form three-center two-electron bonds. These bonds allow diboron compounds to interact with a wide range of substrates, making them versatile reagents in chemical reactions .
In biological systems, diboron compounds can interact with biomolecules through coordination bonds, influencing various biochemical pathways. Their ability to form stable complexes with enzymes and other proteins makes them potential candidates for therapeutic applications .
Comparison with Similar Compounds
DIBORANE compounds can be compared to other boron-containing compounds, such as boronic acids and boranes. While boronic acids are widely used in organic synthesis for forming carbon-carbon bonds, diboron compounds are more versatile due to their ability to participate in a broader range of reactions .
Similar compounds include:
Boronic acids: Used primarily in Suzuki-Miyaura coupling reactions.
Boranes: Known for their use in hydroboration reactions.
Borates: Commonly used in the production of glass and ceramics.
This compound compounds are unique in their ability to form stable complexes with a wide range of substrates, making them valuable in both research and industrial applications .
Properties
CAS No. |
14452-61-0 |
|---|---|
Molecular Formula |
B2 |
Molecular Weight |
21.63 g/mol |
IUPAC Name |
boranylidyneborane |
InChI |
InChI=1S/B2/c1-2 |
InChI Key |
ZOCHARZZJNPSEU-UHFFFAOYSA-N |
SMILES |
B#B |
Canonical SMILES |
B#B |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


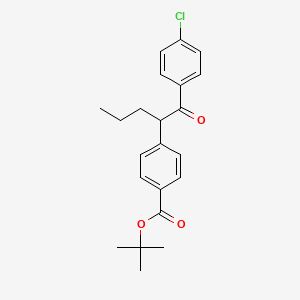
![2-({2-Oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B8814849.png)
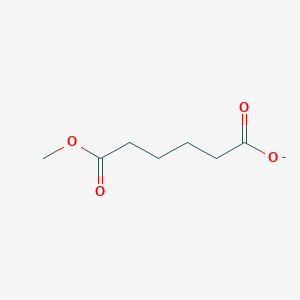
![6-Iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B8814863.png)
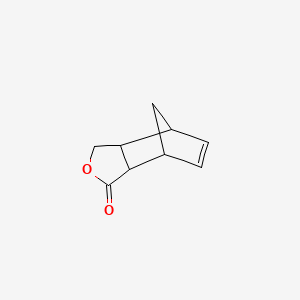

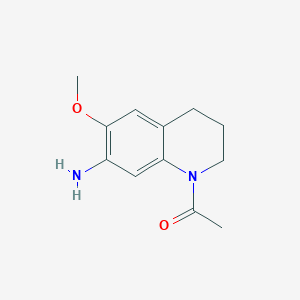
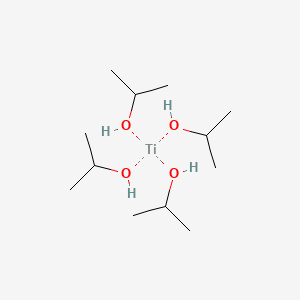
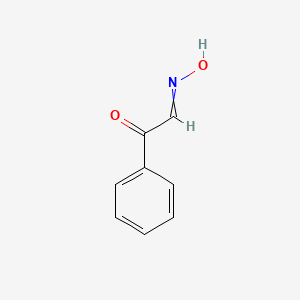
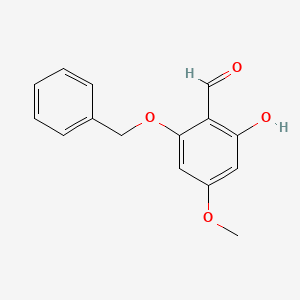
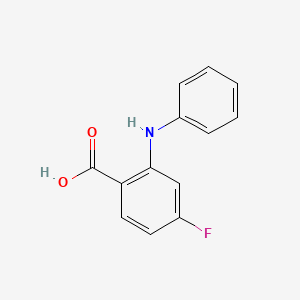
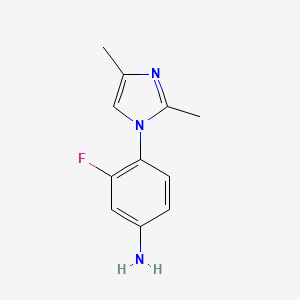
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B8814906.png)
